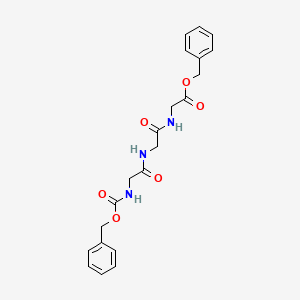
Carbobenzyloxyglycylglycylglycine benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbobenzyloxyglycylglycylglycine benzyl ester is a synthetic compound with the molecular formula C21H23N3O6 and a molecular weight of 413.434 g/mol . It is a derivative of glycine, a simple amino acid, and is often used in peptide synthesis and research. The compound is characterized by the presence of a benzyl ester group, which is commonly used as a protecting group in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbobenzyloxyglycylglycylglycine benzyl ester can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the protection of the amino groups of glycine residues with carbobenzyloxy (Cbz) groups, followed by the coupling of these protected glycine residues using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final step involves the esterification of the carboxyl group with benzyl alcohol under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid resin support. The use of automated systems allows for precise control over reaction conditions and efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Carbobenzyloxyglycylglycylglycine benzyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The benzyl ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed
Hydrolysis: Glycylglycylglycine and benzyl alcohol.
Reduction: Glycylglycylglycine benzyl alcohol.
Oxidation: Glycylglycylglycine and benzoic acid.
Aplicaciones Científicas De Investigación
Carbobenzyloxyglycylglycylglycine benzyl ester has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of longer peptides and proteins.
Bioconjugation: The compound can be used to modify proteins and peptides for various biochemical studies.
Drug Development: It serves as a building block in the development of peptide-based drugs.
Material Science: The compound is used in the synthesis of peptide-based materials with unique properties
Mecanismo De Acción
The mechanism of action of carbobenzyloxyglycylglycylglycine benzyl ester primarily involves its role as a protecting group in peptide synthesis. The carbobenzyloxy (Cbz) group protects the amino groups of glycine residues from unwanted reactions during peptide coupling. The benzyl ester group protects the carboxyl group, allowing for selective deprotection and further functionalization. The compound does not have a specific biological target or pathway, as its primary use is in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Carbobenzyloxyglycylleucylglycine benzyl ester
- Carbobenzyloxyalanylglycylglycine benzyl ester
- Carbobenzyloxyisoleucylisoleucine benzyl ester
- Carbobenzyloxyserylglycine benzyl ester
- Carbobenzyloxyglycylsarcosine benzyl ester
Uniqueness
Carbobenzyloxyglycylglycylglycine benzyl ester is unique due to its specific sequence of glycine residues and the presence of both carbobenzyloxy and benzyl ester protecting groups. This combination allows for selective protection and deprotection steps in peptide synthesis, making it a valuable tool in the synthesis of complex peptides and proteins .
Propiedades
Número CAS |
102374-02-7 |
|---|---|
Fórmula molecular |
C21H23N3O6 |
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
benzyl 2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C21H23N3O6/c25-18(23-13-20(27)29-14-16-7-3-1-4-8-16)11-22-19(26)12-24-21(28)30-15-17-9-5-2-6-10-17/h1-10H,11-15H2,(H,22,26)(H,23,25)(H,24,28) |
Clave InChI |
ISFYDJTZYYPHLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CNC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B11941153.png)
![4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid](/img/structure/B11941158.png)
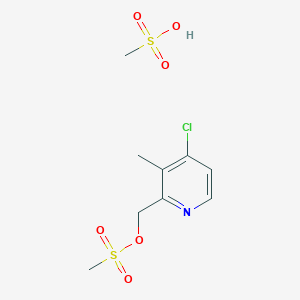


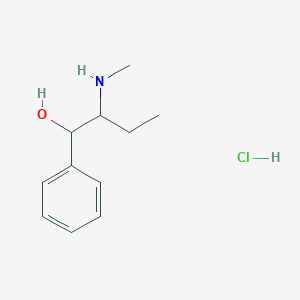

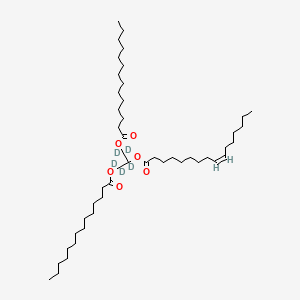
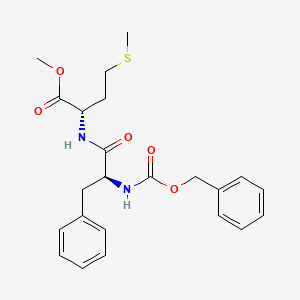



![N-[(3-nitrophenyl)methylideneamino]aniline](/img/structure/B11941232.png)
![3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide](/img/structure/B11941240.png)
